5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine
Overview
Description
5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine is a heterocyclic compound that features a thiadiazole ring substituted with a 3,4-dimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds such as 3,4-dimethoxyphenethylamine (dmpea), a phenethylamine class compound, are analogues of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . This suggests that 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Related compounds such as indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Related compounds such as indole derivatives have been found to possess various biological activities, suggesting that this compound might have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethoxybenzohydrazide with thiocyanogen in the presence of a base. The reaction proceeds through the formation of an intermediate hydrazine derivative, which cyclizes to form the thiadiazole ring.
Starting Materials: 3,4-dimethoxybenzohydrazide and thiocyanogen.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at a temperature range of 50-80°C. A base such as sodium hydroxide or potassium carbonate is used to facilitate the cyclization process.
Purification: The product is typically purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, as well as waste management protocols to ensure environmental compliance.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiadiazoline derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
3,4-Dimethoxyphenol: Used in the synthesis of various bioactive compounds.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with potential bioactive properties.
Uniqueness
5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. The presence of the thiadiazole ring can enhance the compound’s stability and reactivity, making it a valuable scaffold for the development of new drugs and materials.
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-14-7-4-3-6(5-8(7)15-2)9-12-10(11)13-16-9/h3-5H,1-2H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEDMMNPBVPGJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NS2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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